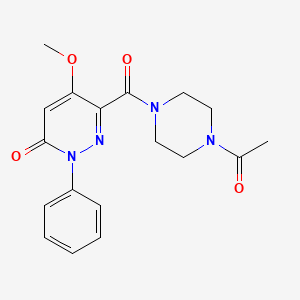

6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with acetylpiperazine groups are often used in medicinal chemistry due to their bioactive properties . They are typically part of larger molecules and can contribute to the overall activity of the compound.

Synthesis Analysis

The synthesis of similar compounds often involves acylation reactions of piperazine with various anhydrides or acid chlorides . The specific synthesis route for “6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one” would depend on the exact structure and functional groups present.Molecular Structure Analysis

The molecular structure of similar compounds can be determined using spectroscopic methods such as 1H NMR and 13C NMR . These techniques provide information about the types of atoms in the molecule and their connectivity.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the acetyl group and the piperazine ring . The specific reactions would depend on the other functional groups present in the molecule.Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

This compound is a part of the imidazole class, which is significant in pharmaceuticals due to its presence in many therapeutic agents. The imidazole ring system is incorporated into molecules used for treating a wide range of conditions, including cancers, infections, and inflammatory diseases . Specifically, derivatives of this compound have been evaluated as poly ADP-ribose polymerase (PARP-1) inhibitors, which are crucial in the treatment of BRCA-1 deficient cells, commonly associated with breast cancer .

Agrochemicals

In the agrochemical industry, imidazole derivatives are used to create compounds that can act as fungicides, herbicides, and insecticides . The structural motif of imidazole is key to interacting with biological systems in plants and pests, thereby providing protection against various plant diseases and infestations.

Dyes for Solar Cells

The compound’s derivatives are being researched for their application in dyes for solar cells. Imidazole rings can be part of the molecular structure of dyes that are used in dye-sensitized solar cells (DSSCs), which convert light to electricity. These dyes absorb sunlight and transfer the energy to generate an electric current .

Optical Applications

Imidazole derivatives are also explored for optical applications, including the development of new materials for OLEDs (organic light-emitting diodes) and other light-emitting materials . The electronic properties of these compounds make them suitable for creating advanced materials that emit light when electrically stimulated.

Functional Materials

The versatility of imidazole derivatives extends to the creation of functional materials. These materials have applications in various fields, including electronics, where they can be used as conductive polymers, or in biomedicine, as scaffolds for tissue engineering .

Catalysis

In catalysis, imidazole and its derivatives can act as ligands in transition metal complexes. These complexes are used as catalysts in various chemical reactions, including those important in industrial processes for the production of fine chemicals and pharmaceuticals .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibitacetylcholinesterase (AChE) and poly ADP-ribose polymerases (PARP-1) . These enzymes play crucial roles in neurological function and DNA repair, respectively.

Biochemical Pathways

The inhibition of AChE and PARP-1 can affect several biochemical pathways. AChE is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine . Inhibition of AChE can therefore lead to an increase in acetylcholine levels, enhancing cholinergic transmission.

PARP-1 is involved in the repair of DNA single-strand breaks . Its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells that are deficient in certain DNA repair pathways.

Pharmacokinetics

Similar compounds have shown good bioavailability and selective targeting .

Result of Action

The inhibition of AChE can lead to enhanced cholinergic transmission, which can have various effects depending on the specific context. For example, it can improve cognitive function in conditions characterized by cholinergic deficiency .

The inhibition of PARP-1 can lead to the accumulation of DNA damage, particularly in cells deficient in certain DNA repair pathways. This can result in cell death, particularly in cancer cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-13(23)20-8-10-21(11-9-20)18(25)17-15(26-2)12-16(24)22(19-17)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJHKPSVFFLVCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylbenzamide](/img/structure/B2861577.png)

![N-(3-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2861578.png)

![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2861581.png)

![(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2861582.png)

![3-(3,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2861597.png)